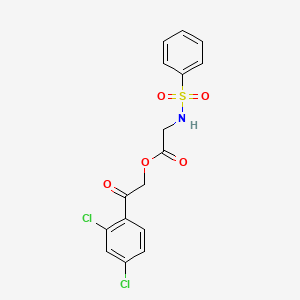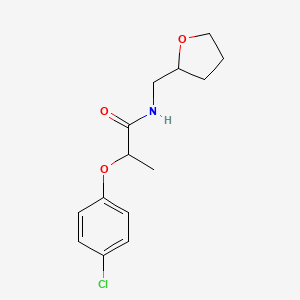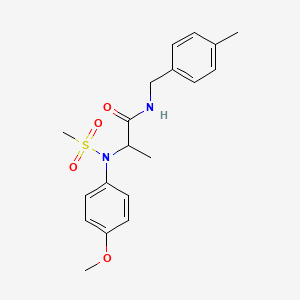
2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate, also known as DCPG, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a glycine derivative that is commonly used as a research tool to study the mechanisms of action of various biological processes.
Wirkmechanismus
2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate is known to act as a competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the modulation of synaptic plasticity, learning, and memory processes. By blocking the activity of mGluR5, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate can modulate the activity of the glutamatergic system, leading to changes in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate are complex and depend on a variety of factors, including the dose, route of administration, and duration of exposure. In general, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has been shown to modulate the activity of the glutamatergic and GABAergic systems, leading to changes in synaptic plasticity, learning, and memory processes. Additionally, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has been shown to have anxiolytic and anticonvulsant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other glutamate receptors. Additionally, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has a relatively long half-life, allowing for sustained modulation of mGluR5 activity. However, one limitation of using 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate is its potential for off-target effects, particularly at high doses. Additionally, the use of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate in human studies is limited by its potential for toxicity and lack of FDA approval.
Zukünftige Richtungen
There are numerous future directions for the study of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate and its potential applications in scientific research. One area of interest is the role of mGluR5 in neuropsychiatric disorders such as schizophrenia and autism spectrum disorder. Additionally, there is interest in developing more selective and potent mGluR5 antagonists for use in both animal and human studies. Finally, there is interest in investigating the potential therapeutic applications of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate in the treatment of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has been used in numerous scientific studies to investigate the mechanisms of action of various biological processes. For example, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety, sleep, and seizure activity. Additionally, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has been used to study the role of the glutamatergic system in synaptic plasticity and learning and memory processes.
Eigenschaften
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO5S/c17-11-6-7-13(14(18)8-11)15(20)10-24-16(21)9-19-25(22,23)12-4-2-1-3-5-12/h1-8,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXXTPGDJDUBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938158.png)
![4-{[4-(dimethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938166.png)
![5-(4-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one](/img/structure/B3938172.png)
![5-(2-furyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3938177.png)
![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-3-yl}methyl)methanamine](/img/structure/B3938180.png)
![1-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-phenylazepane](/img/structure/B3938185.png)

![2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3938212.png)
![1-ethyl-4-{2-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]ethyl}piperazine](/img/structure/B3938220.png)

![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide](/img/structure/B3938235.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B3938241.png)

![N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3938252.png)